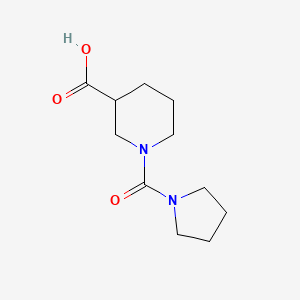

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid

Description

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a pyrrolidine moiety connected via a carbonyl bridge. Its molecular formula is C₁₁H₁₅N₂O₃ (molecular weight: 223.25 g/mol) . The compound’s structure combines the conformational rigidity of piperidine with the hydrogen-bonding capacity of the carboxylic acid and the polar, nitrogen-rich pyrrolidine-carbonyl group.

Properties

IUPAC Name |

1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c14-10(15)9-4-3-7-13(8-9)11(16)12-5-1-2-6-12/h9H,1-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMCSYUVHXHTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017668-81-3 | |

| Record name | 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine-3-carboxylic Acid Derivatives

One of the foundational methods to prepare pyrrolidine-carboxylic acid intermediates, which are key precursors to 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid, is the enantioselective hydrogenation of substituted pyrrole-3-carboxylic acids or their esters.

The process employs chiral ruthenium catalysts such as [Ru(OAc)2((S)-2-Furyl-MeOBIPHEP)] under mild conditions (30 °C, 40 bar H2) in methanol solvent, achieving high conversion (>98%) and excellent enantiomeric excess (>99.9% ee).

After hydrogenation, the product is isolated by adjusting the pH to the isoelectric point, followed by filtration and washing steps to yield the desired enantiopure pyrrolidine-3-carboxylic acid derivatives in high purity (>98%) and good yields (58–88% depending on substrate).

This method provides a scalable, economical approach with minimal need for further purification due to the high stereoselectivity of the catalyst system.

Amide Bond Formation via Coupling Reagents

The key step to form this compound involves coupling the pyrrolidine moiety to the piperidine-3-carboxylic acid core through an amide bond.

Typical procedures use coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU in the presence of bases like diisopropylethylamine or triethylamine in dichloromethane (DCM) or dimethylformamide (DMF).

For example, pyrrolidine is reacted with a suitably protected piperidine-3-carboxylic acid derivative under COMU-mediated coupling at room temperature, affording the amide linkage with yields typically above 80%.

Protection/deprotection steps are often employed to ensure selective reaction at the desired nitrogen or carboxyl groups. Boc (tert-butoxycarbonyl) groups are commonly used for amine protection, removed later by trifluoroacetic acid (TFA) treatment.

Protection and Deprotection Strategies

To avoid side reactions and to improve selectivity, the piperidine nitrogen or carboxylic acid groups are protected during intermediate steps. Boc protection of amines and esterification of carboxylic acids are typical.

Deprotection is achieved by acid treatment, commonly using trifluoroacetic acid in dichloromethane at room temperature for 2 hours, followed by neutralization with aqueous base and extraction.

These steps ensure the final compound is obtained in its free acid form with the correct substitution pattern.

Synthetic Route Overview with Yields and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Enantioselective hydrogenation of pyrrole-3-carboxylic acid derivatives | Ru catalyst, MeOH, 30 °C, 40 bar H2, 18-20 h | 58–88 | High ee (>99.9%), scalable |

| 2 | Amide coupling (pyrrolidine + piperidine-3-carboxylic acid derivative) | COMU, DIPEA, DCM, rt, 3–4 h | >80 | High selectivity, mild conditions |

| 3 | Protection (Boc) of amines | Di-tert-butyl dicarbonate, THF, rt | 70–95 | Protects amine groups |

| 4 | Deprotection (Boc removal) | TFA, DCM, rt, 2 h | Quantitative | Clean removal of protecting groups |

Representative Detailed Procedure

A representative synthesis based on the literature is as follows:

Starting Material Preparation: 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is synthesized and purified.

Amide Coupling: Pyrrolidine (40 μL, 0.37 mmol) is coupled to the protected piperidine-3-carboxylic acid using COMU and diisopropylethylamine in DCM at room temperature for 3 hours.

Deprotection: The Boc-protected intermediate is treated with trifluoroacetic acid in DCM for 2 hours at room temperature to remove the Boc group.

Work-up: The reaction mixture is neutralized with saturated aqueous sodium bicarbonate, extracted, dried, and evaporated to yield the target compound.

Purification: Final purification is done by recrystallization or chromatography to afford this compound with >95% purity.

Notes on Process Optimization and Scale-Up

The enantioselective hydrogenation step is critical for obtaining the desired stereochemistry and can be optimized by varying catalyst loading, temperature, and hydrogen pressure.

Amide bond formation efficiency depends on the choice of coupling reagent and solvent; COMU and HATU provide high yields and reduce side reactions compared to traditional carbodiimide methods.

Protection and deprotection steps must be carefully controlled to prevent overreaction or incomplete removal, affecting purity.

The described methods have been validated on gram to multi-gram scale, demonstrating their applicability for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reductive amination can modify the nitrogen atoms in the rings.

Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenated compounds and strong bases like sodium hydride.

Major Products: The major products depend on the specific reactions but can include various substituted pyrrolidine and piperidine derivatives, which may exhibit different biological activities .

Scientific Research Applications

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its therapeutic potential in treating diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyrrolidine and piperidine rings can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid and related piperidine/pyrrolidine derivatives:

Key Comparisons:

Substituent Effects on Solubility and Reactivity: The pyrrolidine-1-carbonyl group in the target compound introduces both hydrogen-bonding capacity and steric bulk, enhancing solubility in polar solvents (e.g., water, methanol) compared to the 3-chlorobenzyl group in , which increases lipophilicity.

Pharmacological Implications: The carboxylic acid group common to all compounds enables salt formation (e.g., hydrochloride salts in ) and ionic interactions with biological targets.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling pyrrolidine carbonyl chloride to piperidine-3-carboxylic acid, analogous to methods in (e.g., LiOH-mediated hydrolysis of tert-butyl esters).

- In contrast, 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid may require benzyl halide alkylation, a less complex route.

Biological Activity

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. Understanding its biological activity can lead to the development of novel therapeutic agents. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{16}N_{2}O_{3}

- Molecular Weight : 236.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways crucial for cellular responses.

Biological Activities

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Abdelshaheed et al. (2021) | Investigated the synthesis of derivatives similar to this compound and their antiviral activities against cytomegalovirus. |

| Abu-Zaied et al. (2021) | Evaluated novel derivatives for antiviral activity against SARS-CoV-2, highlighting the importance of structural modifications in enhancing biological activity. |

| Cheng et al. (2011) | Explored piperidine derivatives and their selective inhibition of coactivator-associated arginine methyltransferase 1, suggesting a pathway for targeting hormone-dependent tumors. |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Piperidin-4-one derivatives | Antioxidant and antibacterial | Derivatives exhibit varying degrees of bioactivity based on structural modifications. |

| Pyrrolidine-based compounds | Antiviral and anticancer | Structural flexibility allows for diverse interactions with biological targets. |

Q & A

Q. What strategies mitigate degradation during long-term storage of solid-state samples?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials with desiccants (molecular sieves). Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Lyophilization or co-crystallization with stabilizing excipients (e.g., mannitol) reduces hydrolysis risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.